![molecular formula C13H20N2O B1336373 2-(2-Piperidin-1-yl-ethoxy)-phenylamine CAS No. 857373-29-6](/img/structure/B1336373.png)
2-(2-Piperidin-1-yl-ethoxy)-phenylamine
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Overview
Description
2-(2-Piperidin-1-yl-ethoxy)-phenylamine is a compound that belongs to the class of piperidine analogues, which are known for their interactions with various neurotransmitter transporters. These compounds are of significant interest due to their potential therapeutic applications in neurological disorders such as drug abuse, depression, and attention deficit hyperactivity disorder .
Synthesis Analysis
The synthesis of piperidine analogues often involves multi-step chemical reactions. For instance, asymmetric synthesis methods have been employed to create 2-(1-aminoalkyl)piperidines, which are structurally related to this compound . The synthesis process can include the reduction of intermediates, hydrogenolysis, and the addition of lithium derivatives to introduce various substituents . Additionally, three-component synthesis methods have been used to create complex piperidine structures, which may be applicable to the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of piperidine analogues can be determined using techniques such as X-ray crystallography. For example, the crystal structure of a related compound, 4,4-dimethyl-1-(2-phenyl-1-(phenylamino)ethyl)-piperidin-2,6-dione, has been elucidated, revealing the dihedral angles between the piperidine ring and the attached phenyl and phenylamine moieties . Such structural analyses are crucial for understanding the conformation and potential biological interactions of these molecules.
Chemical Reactions Analysis
Piperidine analogues can undergo various chemical reactions, which are essential for their biological activity and interaction with neurotransmitter transporters. The compounds can exhibit different affinities for dopamine, serotonin, and norepinephrine transporters based on their chemical structure and the nature of their substituents . The ability to bind to these transporters is a key factor in their potential as therapeutic agents.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine analogues, such as solubility, melting point, and stability, are influenced by their molecular structure. For instance, the presence of substituents like methoxyphenyl groups can affect these properties and the overall pharmacokinetic profile of the compounds . Additionally, the crystal structure and hydrogen bonding patterns can provide insights into the compound's behavior in solid-state and its interactions in biological systems .
Scientific Research Applications
Analytical Profiling in Biological Matrices : One study focused on the characterization and analytical profiling of arylcyclohexylamines, including analogs related to 2-(2-Piperidin-1-yl-ethoxy)-phenylamine. This research provided insights into the qualitative and quantitative analysis of these compounds in biological fluids like blood, urine, and vitreous humor, using techniques such as liquid chromatography and mass spectrometry (De Paoli et al., 2013).
Development of Beta(3) Agonists : Another study described the synthesis and evaluation of (4-piperidin-1-yl)-phenyl sulfonamides as beta(3)-adrenergic receptor agonists. This research could be relevant in understanding the potential applications of this compound in receptor-targeted therapies (Hu et al., 2001).
Antimicrobial Activity : A study synthesized 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol derivatives, revealing significant antibacterial and antifungal activity. These findings are important for understanding the antimicrobial potential of compounds structurally similar to this compound (Kottapalle & Shinde, 2021).
Fungicidal Activity : Research on aminothiazole compounds related to this compound highlighted their fungicidal activities against phytopathogenic fungi. Such studies contribute to our understanding of the potential agricultural applications of these compounds (Choi et al., 2010).
Selective Estrogen Receptor Modulators (SERMs) : A study involved the design and bioevaluation of chiral piperidin-4-ols as SERMs, showcasing the potential of this compound analogs in the development of novel therapies targeting estrogen receptors (Yadav et al., 2011).
Synthesis and Antifungal Activity Against Phytophthora Capsici : Another study synthesized derivatives of this compound and examined their antifungal activities, contributing valuable insights for the development of new fungicides (Nam et al., 2011).
Mechanism of Action
Target of Action
The primary target of 2-(2-Piperidin-1-yl-ethoxy)-phenylamine is the Estrogen receptor alpha (ERα) . ERα is a nuclear receptor that is activated by the sex hormone estrogen .
Mode of Action
It’s known that erα, when activated, can regulate the expression of target genes, which in turn can influence various biological processes .
Biochemical Pathways
Given the role of erα, it can be inferred that the compound may influence pathways related to cell growth, differentiation, and reproduction, which are typically regulated by estrogen .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, its distribution within the body, its metabolism, and its eventual elimination from the body .
Result of Action
Given its target, it can be inferred that the compound may have effects on processes regulated by estrogen, such as cell growth and differentiation .
Action Environment
Environmental factors can include pH, temperature, presence of other molecules, and more, and can significantly impact the effectiveness of a compound .
Future Directions
The compounds synthesized from “2-(2-Piperidin-1-yl-ethoxy)-phenylamine” were evaluated for anti-inflammatory activity . Compounds with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine showed the highest IC50 values for COX-1 inhibition . These compounds demonstrated excellent COX-2 SI values and showed significant inhibition of albumin denaturation . These findings suggest that “this compound” and its derivatives have potential for further development and study as anti-inflammatory agents .
properties
IUPAC Name |
2-(2-piperidin-1-ylethoxy)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c14-12-6-2-3-7-13(12)16-11-10-15-8-4-1-5-9-15/h2-3,6-7H,1,4-5,8-11,14H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNXZSYLVSCQFGB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC2=CC=CC=C2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70424633 |
Source
|
Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
857373-29-6 |
Source
|
Record name | 2-(2-Piperidin-1-yl-ethoxy)-phenylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70424633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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